molecular formula C9H9N3 B171951 3-(1H-imidazol-1-yl)aniline CAS No. 112677-67-5

3-(1H-imidazol-1-yl)aniline

Cat. No.: B171951
CAS No.: 112677-67-5
M. Wt: 159.19 g/mol
InChI Key: JVKJLZRWXBUBFN-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group

Biochemical Analysis

Biochemical Properties

3-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, imidazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to changes in gene expression and subsequent cellular responses. The specific interactions of this compound at the molecular level are crucial for understanding its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can degrade over time, leading to changes in their biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects. Studies have shown that imidazole derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic effect. Understanding the dosage effects of this compound is crucial for its safe and effective use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the metabolism of imidazole derivatives. These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of this compound is important for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of this compound in specific tissues can affect its biochemical activity. Understanding the transport and distribution of the compound is crucial for predicting its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, imidazole derivatives can be localized to the mitochondria, where they can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)aniline typically involves the reaction of aniline with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The amino group on the aniline moiety can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(1H-imidazol-1-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)aniline
  • 2-(1H-imidazol-1-yl)aniline
  • 3-(4-methyl-1H-imidazol-1-yl)aniline

Comparison: 3-(1H-imidazol-1-yl)aniline is unique due to the specific positioning of the imidazole ring on the aniline moiety, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

3-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKJLZRWXBUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313503
Record name 3-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-67-5
Record name 3-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 3-(1-imidazolyl)nitrobenzene (51.6 g, 0.27 mol) in acetic acid (500 ml) is added palladium catalyst (5 g 5% Pd on activated carbon) and the mixture is hydrogenated under pressure (Pstart : 4 bar) until the hydrogen uptake has ceased. The mixture is filtered through celite and the filtrate is evaporated to dryness to leave 2d as a light-brown oil. Yield: 40.4 g (93%).
Quantity
51.6 g
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500 mL
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5 g
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Synthesis routes and methods II

Procedure details

A solution of 1-(3-nitrophenyl)-1H-imidazole (6.5 g, 34 mmol) in glacial acetic acid (50 ml) was treated with 10% palladium on charcoal (320 mg) and hydrogenated at 50 psi until hydrogen uptake ceased (ca. 3 hours). The mixture was filtered through a glass microfibre filter paper (Whatman GF/A) and evaporated to dryness. The residue was azeotroped twice with toluene to give 3-(imidazol-1-yl)phenylamine as a yellow oil (5.5 g, 100%) which was used without purification. m/z (ES+) 360 (M++H).
Quantity
6.5 g
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0 (± 1) mol
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50 mL
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320 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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